molecular formula C8H13NO4S B6280475 3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione CAS No. 2649084-63-7

3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione

Cat. No. B6280475
CAS RN: 2649084-63-7
M. Wt: 219.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione, commonly referred to as 3-TBO, is an organic compound with a wide range of uses in the scientific and industrial fields. It is a heterocyclic compound composed of a five-membered ring, containing one sulfur atom and two nitrogen atoms, and a tert-butyl group. 3-TBO is known for its unique properties, such as its high thermal stability and its ability to act as a reducing agent. In recent years, 3-TBO has been extensively studied and used in various scientific and industrial applications, such as the synthesis of pharmaceuticals and the production of polymers.

Mechanism of Action

The mechanism of action of 3-TBO is not fully understood. However, it is believed that the tert-butyl group in 3-TBO is responsible for its reducing properties, as it is able to donate electrons to other molecules, resulting in the reduction of their oxidation states. Additionally, the sulfur atom in 3-TBO is thought to be involved in the reaction, as it can form a strong bond with the oxygen atoms of other molecules.
Biochemical and Physiological Effects
3-TBO has been studied for its potential biochemical and physiological effects. Studies have shown that 3-TBO can act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative stress. Additionally, 3-TBO has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The use of 3-TBO in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and it is a highly stable molecule, making it ideal for use in long-term experiments. Additionally, 3-TBO is a versatile compound, with a wide range of applications in the scientific and industrial fields. However, there are some limitations to the use of 3-TBO. It is a highly toxic compound and should be handled with caution. Additionally, its reducing properties can cause unwanted side reactions in some experiments.

Future Directions

The use of 3-TBO in scientific research is still in its infancy, and there are many potential future directions for its use. For example, 3-TBO could be used as a catalyst in the synthesis of complex organic molecules, such as peptides and proteins. Additionally, 3-TBO could be used in the synthesis of novel materials, such as nanomaterials and polymers. It could also be used in the development of new drugs, as it has been shown to have a range of biochemical and physiological effects. Finally, 3-TBO could be used in the development of new analytical methods, such as mass spectrometry, to study complex molecules.

Synthesis Methods

3-TBO can be synthesized in a variety of ways. One of the most common methods is the condensation reaction of 2-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thiophosgene. This reaction is carried out in an inert atmosphere, such as nitrogen, at temperatures between 40 and 60°C. The reaction yields 3-TBO as the main product, along with minor byproducts.

Scientific Research Applications

3-TBO has been widely studied and used in various scientific research applications. It has been used as a reducing agent in the synthesis of pharmaceuticals, such as antifungal and antimalarial agents. It has also been used as a catalyst in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, 3-TBO has been used in the synthesis of other organic compounds, such as amines, alcohols, and carboxylic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione involves the reaction of tert-butyl acetoacetate with thiosemicarbazide to form 3-tert-butyl-2-hydrazinylidene-4-oxobutanoic acid. This intermediate is then reacted with chloroacetic acid to form 3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione.", "Starting Materials": [ "tert-butyl acetoacetate", "thiosemicarbazide", "chloroacetic acid" ], "Reaction": [ "Step 1: React tert-butyl acetoacetate with thiosemicarbazide in ethanol to form 3-tert-butyl-2-hydrazinylidene-4-oxobutanoic acid.", "Step 2: React 3-tert-butyl-2-hydrazinylidene-4-oxobutanoic acid with chloroacetic acid in ethanol to form 3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione." ] }

CAS RN

2649084-63-7

Product Name

3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione

Molecular Formula

C8H13NO4S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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